molecular formula C23H25N3O5 B2777082 2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenethyl)acetamide CAS No. 941882-88-8

2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenethyl)acetamide

Cat. No. B2777082
CAS RN: 941882-88-8
M. Wt: 423.469
InChI Key: FRYCXODIENLGGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenethyl)acetamide is a useful research compound. Its molecular formula is C23H25N3O5 and its molecular weight is 423.469. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Inflammatory Potential

  • Synthesis and Anti-inflammatory Evaluation : A study by Hernández-Vázquez et al. (2018) highlighted the synthesis of peptidic pyrazinones, including compounds structurally related to our compound of interest. These compounds demonstrated significant anti-inflammatory effects in a murine model, reducing edema and other inflammatory markers.

Antioxidant Properties

  • Synthesis and Antioxidant Ability : Shakir, Ali, and Hussain (2017) explored the antioxidant capabilities of certain compounds, including derivatives similar to our focus compound. The study found that these compounds exhibited significant antioxidant abilities, outperforming known antioxidants like ascorbic acid in some assays (Shakir et al., 2017).

Antinociceptive Activity

  • Investigation of Antinociceptive Activity : Doğruer et al. (2000) synthesized derivatives, including compounds structurally akin to our focus, and assessed their antinociceptive properties. Many of these compounds outperformed aspirin in reducing pain responses in mice (Doğruer et al., 2000).

Cardiotonic Effects

  • Discovery of Dihydropyridazinone Cardiotonics : Robertson et al. (1986) found that certain dihydropyridazinone derivatives, structurally related to our focus compound, showed potent cardiotonic effects in animal models. This research indicated a potential application in treating heart-related conditions (Robertson et al., 1986).

Antimicrobial Activity

  • Synthesis and Antimicrobial Evaluation : The synthesis and evaluation of certain compounds, structurally related to our compound of interest, were performed by Gul et al. (2017). They discovered notable antimicrobial properties against various microbial species (Gul et al., 2017).

properties

IUPAC Name

2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O5/c1-29-18-7-4-16(5-8-18)12-13-24-22(27)15-26-23(28)11-9-19(25-26)17-6-10-20(30-2)21(14-17)31-3/h4-11,14H,12-13,15H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRYCXODIENLGGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)CN2C(=O)C=CC(=N2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenethyl)acetamide

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